molecular formula C9H16N2O B14626502 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- CAS No. 54416-11-4

1H-Imidazole-4-methanol, 5-ethyl-2-propyl-

Cat. No.: B14626502
CAS No.: 54416-11-4
M. Wt: 168.24 g/mol
InChI Key: YHIACIIYLQJCED-UHFFFAOYSA-N
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Description

1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These processes may include solvent-free conditions, microwave-assisted reactions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various alkyl or halogenated imidazole derivatives .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-ethyl-4-methyl-
  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate
  • 1H-Imidazole-4-methanol, 5-methyl-

Uniqueness: 1H-Imidazole-4-methanol, 5-ethyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

54416-11-4

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(4-ethyl-2-propyl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-3-5-9-10-7(4-2)8(6-12)11-9/h12H,3-6H2,1-2H3,(H,10,11)

InChI Key

YHIACIIYLQJCED-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1)CO)CC

Origin of Product

United States

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